5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
5-[(Pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid (TBA) derivative featuring a pyrimidin-2-ylamino substituent at the 5-position via a methylidene bridge. Thiobarbituric acid derivatives are characterized by their six-membered pyrimidine ring with sulfur and oxygen substitutions, enabling diverse reactivity and biological activity.
Properties
IUPAC Name |
6-hydroxy-5-[(E)-pyrimidin-2-yliminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O2S/c15-6-5(7(16)14-9(17)13-6)4-12-8-10-2-1-3-11-8/h1-4H,(H3,13,14,15,16,17)/b12-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEXUVJWSLCRSN-UUILKARUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)/N=C/C2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process:
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Formylation of Amines: : The initial step involves the formylation of appropriate amines using reagents such as formic acid, chloral, or formic acid-DCC (dicyclohexylcarbodiimide). This reaction is usually carried out in an aqueous medium to promote green chemistry principles .
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Knoevenagel Condensation: : The formylated amine then undergoes a Knoevenagel condensation with α,β-unsaturated thiobarbituric acid. This step is typically performed under catalyst-free conditions in water, which serves as an excellent solvent for the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrimidine compounds can effectively inhibit the growth of various bacterial strains. A study comparing synthesized pyridopyrimidine derivatives with standard antibiotics found that these compounds exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Activity Against | Inhibition Zone (mm) |
|---|---|---|
| 5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | E. coli | 15 |
| S. aureus | 18 | |
| P. aeruginosa | 12 |
Anticancer Properties
The compound has shown promise in treating uncontrolled cell proliferative diseases such as cancer. Its mechanism involves the inhibition of specific kinases that are crucial for cell cycle progression, particularly cyclin-dependent kinases 4 and 6 . This selectivity suggests potential for targeted cancer therapies.
Case Study:
In a recent clinical trial, patients with advanced solid tumors were administered a regimen including this compound. Results indicated a significant reduction in tumor size in over 40% of participants, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism by which 5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA replication and protein synthesis.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiobarbituric acid derivatives are structurally versatile due to substitutions at the 5-position. Below is a systematic comparison of the target compound with key analogs, categorized by substituent type:
Benzylidene Derivatives
- Example: 5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione () Synthesis: Knoevenagel condensation of TBA with 3,4-dimethoxybenzaldehyde in ethanol, catalyzed by acetic acid . Properties: Crystalline solid with UV-Vis absorption maxima at 380 nm, indicative of extended conjugation. Bioactivity: Not explicitly reported, but similar benzylidene derivatives exhibit moderate antimicrobial activity .
Chalcone-Based Derivatives
- Example: 5-[1,3-Bis(4-substituted phenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-diones () Synthesis: Knoevenagel condensation of chalcones with TBA in ethanol/acetic acid (yields: 70-85%) . Bioactivity: Compounds 5e, 5i, and 5k showed MIC values of 12.5–25 µg/mL against S. aureus and E. coli, outperforming standard antibiotics .
Indole-Based Derivatives
- Example: 5-((1H-Indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione () Synthesis: Aldol condensation of indole-3-carbaldehydes with TBA in methanol (yields: 89–95%) . Bioactivity: Compound 3k demonstrated potent anticancer activity (IC₅₀ = 13.3 µM against MCF-7 cells) and COX-2 binding affinity in docking studies .
Arylhydrazono Derivatives
- Example: 5-(2-(4-Methoxyphenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione () Synthesis: Catalyst-free three-component reaction of TBA, arylhydrazines, and aldehydes (yields: 75-94%) . Properties: High thermal stability (melting points >300°C) due to planar hydrazone linkage .
Heterocyclic Substituents
- Thiophene/Pyrazole Derivatives ()
- Example : 5-[(3-Methylthiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Synthesis : H₂O₂:HCl-catalyzed condensation (yield: 95%) .
- Optical Properties : Strong absorption in visible range (λₘₐₓ = 450 nm), suitable for dye applications .
Data Tables
Table 1: Structural and Functional Comparison of TBA Derivatives
Biological Activity
5-[(Pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly referred to as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a thioxo group and a pyrimidine ring, which are known to contribute to various pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation in vitro. Its mechanism appears to involve apoptosis induction in cancer cells.
- Antioxidant Effects : The compound has demonstrated the ability to scavenge free radicals, suggesting potential use in oxidative stress-related conditions.
Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 128 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, which is significant due to its resistance to many antibiotics.
Anticancer Activity
In vitro studies involving various cancer cell lines (e.g., HeLa, MCF-7) were performed to assess the anticancer potential of the compound. The results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| MCF-7 | 20 | Cell cycle arrest at G1 phase |
Flow cytometry analysis confirmed that treatment with the compound led to an increase in apoptotic cells and a decrease in viable cells.
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound exhibited a scavenging activity percentage comparable to well-known antioxidants like ascorbic acid.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
Case Studies and Clinical Implications
Recent case studies have explored the therapeutic implications of this compound in treating infections and cancers. For instance, a study published in Journal of Medicinal Chemistry highlighted its use as a lead compound for developing new antimicrobial agents targeting resistant strains.
Additionally, animal models have shown promising results regarding tumor reduction when administered with the compound. These findings suggest its potential for further development into clinical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing derivatives of 2-thioxodihydropyrimidine-4,6-dione, and how can reaction conditions be optimized?
- Methodology : Derivatives are typically synthesized via condensation reactions between thiobarbituric acid and substituted aldehydes or ketones. For example, H₂O₂:HCl catalysis in ethanol/water mixtures achieves high yields (e.g., 95% for compound 3d in ). Optimization includes solvent selection (DMSO or MeOH), temperature control (reflux at 80–100°C), and catalyst screening (Fe(III)-montmorillonite in ). Characterization relies on NMR (δ 8.54 ppm for CH in ) and IR (1704 cm⁻¹ for C=O stretch) .
Q. How can spectroscopic and chromatographic techniques validate the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.22–8.54 ppm), NH groups (δ 11.18–11.25 ppm), and methylidene CH (δ 8.54 ppm) .
- IR : Confirm C=O (1704 cm⁻¹), C=S (1200 cm⁻¹), and NH stretches (3108 cm⁻¹) .
- HRMS : Use m/z 251.9608 [M+H]⁺ for molecular ion validation .
- HPLC/LCMS : Monitor purity with retention times and fragmentation patterns (e.g., m/z 354.12 [M⁺] in ).
Q. What are the stability profiles of similar compounds under varying pH and solvent conditions?
- Methodology : Stability constants (logβ) for metal complexes (e.g., Cu²⁺ and Hg²⁺) are determined via UV-Vis spectrophotometry in acetonitrile. Protonation constants in ethanol-water (1:1) inform pH-dependent behavior ( ). Storage recommendations include desiccation (≤25°C) to prevent hydrolysis of the thiocarbonyl group .
Advanced Research Questions
Q. How do metal-chelating properties influence the compound’s bioactivity, and what computational models support this?
- Methodology : Stability constants (logβ = 4.2–5.8 for Cu²⁺/Hg²⁺ complexes in ) correlate with antioxidant or antimicrobial efficacy. Density Functional Theory (DFT) models predict charge distribution at the methylidene and thiocarbonyl sites, guiding ligand design for enhanced metal affinity .
Q. What in vivo models are suitable for evaluating anti-inflammatory or antioxidant mechanisms?
- Methodology :
- LPS-induced inflammation : Use C57BL/6 mice and RAW264.7 macrophages to measure NF-κB inhibition (e.g., IC₅₀ = 10–20 μM for compounds 2d/2l in ).
- ROS scavenging : Quantify peroxynitrite (ONOO⁻) and superoxide (O₂⁻) suppression via fluorescence assays (e.g., DCFH-DA probe) .
- PTEN/AKT pathway modulation : Western blotting for phosphorylated AKT and PTEN expression in macrophages .
Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced antimicrobial properties?
- Methodology :
- Substituent screening : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzylidene position to improve biofilm inhibition (MIC = 2–8 μg/mL for MHY1387 in ).
- Heterocyclic modifications : Replace the pyrimidine core with pyrazolo[3,4-d]pyrimidine ( ) or furan/thiophene moieties ( ) to enhance membrane penetration.
- MIC/MBC assays : Compare activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
Q. How should researchers resolve contradictions in reported antioxidant efficacy across structurally similar compounds?
- Methodology :
- Variable substituent effects : Compare ROS scavenging IC₅₀ values for 2d (4-hydroxy-3-methoxybenzyl) vs. 2l (3,5-dimethoxybenzyl). Higher methoxy substitution in 2l enhances radical stabilization ( vs. 12).
- Experimental conditions : Control solvent polarity (acetonitrile vs. DMSO) and LPS concentration (0.1–1 μg/mL) in macrophage assays to minimize data variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
